(E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S2/c1-17(25-33(29,30)14-8-18-5-3-2-4-6-18)22(28)27-11-9-26(10-12-27)15-20-23-21(24-31-20)19-7-13-32-16-19/h2-8,13-14,16-17,25H,9-12,15H2,1H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIDRVRCHSRCBN-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CSC=C3)NS(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CSC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide is a complex organic molecule featuring a thiophene ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C₃₆H₄₀ClN₅O₂S with a molecular weight of 642.3 g/mol. The compound's structural complexity includes multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. These compounds have shown inhibitory effects on various cancer cell lines including HeLa (human cervical cancer), CaCo-2 (colon adenocarcinoma), and others. For instance, a study reported that certain oxadiazole derivatives had IC50 values in the range of 92.4 µM against a panel of 11 cancer cell lines, suggesting moderate anticancer activity .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HeLa | 92.4 |
| Compound 2 | CaCo-2 | 85.0 |
| Compound 3 | H9c2 (rat heart) | 78.5 |
Anti-inflammatory and Analgesic Effects
Compounds containing the piperazine moiety have been documented for their anti-inflammatory and analgesic properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory pathway. This suggests that our compound may also exhibit similar anti-inflammatory effects .
Antimicrobial Activity
The presence of the thiophene ring in the structure has been associated with antimicrobial properties. Studies have shown that thiophene derivatives can inhibit bacterial growth, indicating potential use as antibacterial agents .
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene Derivative A | Staphylococcus aureus | 32 µg/mL |
| Thiophene Derivative B | Escherichia coli | 16 µg/mL |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole ring has been shown to inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : Compounds with piperazine structures often interact with various receptors, influencing cellular signaling pathways related to pain and inflammation .
- Cytotoxicity : The compound exhibits cytotoxic effects against tumor cells by inducing apoptosis or cell cycle arrest.
Case Studies
A notable study evaluated the anti-tubercular activity of similar piperazine derivatives against Mycobacterium tuberculosis. Compounds were synthesized and tested, revealing some derivatives with IC50 values as low as 1.35 µM, indicating strong potential for further development as anti-tubercular agents .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of oxadiazole and piperazine moieties contributes to its biological activity.
Case Study: Antitumor Activity
A study investigated the synthesis of various sulfonamide derivatives, including (E)-N-[1-oxo...], revealing significant antitumor activity against several cancer cell lines. The compound demonstrated percent growth inhibition (PGI) rates comparable to established anticancer drugs, indicating its potential as a lead compound for further development .
Anti-inflammatory Applications
The compound's structure suggests potential anti-inflammatory properties, particularly due to the presence of sulfonamide groups, which are known for their ability to inhibit cyclooxygenase (COX) enzymes.
Case Study: COX Inhibition
In a recent investigation, compounds with similar structures were evaluated for their ability to inhibit COX enzymes. The results indicated that modifications in the piperazine and thiophene moieties could enhance anti-inflammatory activity. The docking studies provided insights into the binding interactions at the active sites of COX enzymes, suggesting that (E)-N-[1-oxo...] could be optimized for improved efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of (E)-N-[1-oxo...]. Modifications in the thiophene and piperazine components can significantly influence biological activity.
Data Table: SAR Insights
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Methodological Insights
Limitations of Traditional Structural Similarity Metrics
While molecular fingerprints (e.g., Tanimoto coefficients) are widely used to rank compounds by structural overlap, they often fail to predict functional equivalence. For instance, α-glucosidase inhibitors with monosaccharide-like structures share low structural similarity with the target compound but may target the same enzyme class . Conversely, oxadiazole derivatives from Scheme 1 () exhibit moderate structural overlap but differ in sulfonamide vs. sulfanyl groups, impacting pharmacokinetic profiles .
Advanced Virtual Screening Approaches
The ChemGPS-NP model () outperforms traditional similarity-based methods by integrating multidimensional chemical property spaces (e.g., polarity, size) to identify functionally analogous compounds. Similarly, machine learning models like XGBoost (RMSE: 9.091 K, R²: 0.928) can predict critical properties (e.g., solubility, binding affinity) to guide comparisons .
Unsupervised Clustering for Bioactivity Prediction
Agglomerative hierarchical clustering () groups compounds by chemical similarity, enabling hypothesis-free discovery of bioactivity clusters. The target compound may cluster with synthetic antibacterials sharing piperazine or sulfonamide motifs, even if their core scaffolds differ. This approach mitigates biases in supervised models and reveals novel mechanistic relationships .
Contradictions and Synergies
While critiques structural similarity metrics, successfully applies them for bioactivity clustering. This contradiction underscores the context-dependent utility of methods: structural similarity is sufficient for broad clustering but inadequate for precise functional predictions. Integrating ChemGPS-NP with machine learning (e.g., XGBoost) could reconcile these approaches .
Q & A
Basic: What synthetic strategies are recommended for synthesizing (E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, starting with the preparation of key intermediates:
Piperazine Derivatization : Introduce the thiophene-oxadiazole moiety to the piperazine ring via nucleophilic substitution. Use anhydrous dimethylformamide (DMF) as a solvent and triethylamine as a base at 60–80°C to facilitate coupling .
Sulfonamide Formation : React the intermediate with 2-phenylethenesulfonyl chloride in dichloromethane under nitrogen, maintaining a temperature of 0–5°C to minimize side reactions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and HPLC .
Basic: What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Methodological Answer:
A combination of spectroscopic and elemental analyses ensures structural confirmation:
Nuclear Magnetic Resonance (NMR) : Use H and C NMR (DMSO-d6 or CDCl3) to verify substituent positions on the piperazine, oxadiazole, and sulfonamide groups. Compare peaks with analogous structures (e.g., shifts at δ 3.2–3.8 ppm for piperazine protons) .
Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (487.59 g/mol) and fragments (e.g., cleavage at the sulfonamide bond).
Elemental Analysis : Validate C, H, N, and S percentages (theoretical: C 54.19%, H 5.17%, N 14.36%, S 13.15%) .
Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
Target Selection : Prioritize kinases or enzymes with known sensitivity to sulfonamide and oxadiazole motifs (e.g., carbonic anhydrase, tyrosine kinases) .
Assay Conditions :
- Use enzyme inhibition assays (IC50 determination) with fluorogenic substrates.
- Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results across 3–5 cell lines to assess selectivity .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s bioactivity?
Methodological Answer:
Core Modifications :
- Oxadiazole Replacement : Substitute 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate electronic effects on binding .
- Piperazine Substitution : Introduce methyl or ethyl groups to the piperazine nitrogen to alter lipophilicity and bioavailability .
Functional Assays : Test derivatives in parallel assays (e.g., enzymatic inhibition, cellular uptake) to correlate structural changes with activity.
Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., binding free energy calculations for sulfonamide-enzyme complexes) .
Advanced: How can stability and degradation profiles of this compound under physiological conditions be evaluated?
Methodological Answer:
pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS .
Oxidative Stress Testing : Expose to hydrogen peroxide (3% v/v) and monitor sulfoxide/sulfone formation using H NMR .
Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
Advanced: How can discrepancies in biological activity data across different assays be resolved?
Methodological Answer:
Purity Verification : Reanalyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >95% .
Assay Standardization :
- Normalize cell culture conditions (e.g., passage number, serum concentration).
- Validate enzyme activity with reference inhibitors in each assay run.
Data Harmonization : Apply statistical tools (e.g., Bland-Altman analysis) to identify systematic biases between labs .
Advanced: What experimental approaches are recommended to elucidate the compound’s mechanism of action?
Methodological Answer:
Pull-Down Assays : Use biotinylated derivatives to isolate target proteins from cell lysates. Identify bound proteins via LC-MS/MS .
Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects.
Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway perturbations (e.g., apoptosis, proliferation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
